REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1>ClCCl.C(OCC)(=O)C>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([S:20]([NH:5][C:1]([CH3:4])([CH3:3])[CH3:2])(=[O:22])=[O:21])=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
4.32 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
8.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
CUSTOM
|
Details
|
Evaporate
|
Type
|
CUSTOM
|
Details
|
the reaction in vacuo
|
Type
|
FILTRATION
|
Details
|
filter it
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate in vacuo
|
Type
|
CUSTOM
|
Details
|
purify the resulting residue by flash chromatography (silica gel; 50%-80% gradient CH2Cl2 in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.85 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |